Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol . It is a piperidine derivative, characterized by the presence of two acetoxymethyl groups attached to the piperidine ring and a tert-butyl ester group at the carboxylate position.
Preparation Methods
The synthesis of tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate can be achieved through a multi-step process. One common method involves the reaction of piperidine with acetic anhydride to introduce the acetoxymethyl groups, followed by the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Scientific Research Applications
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and the corresponding piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The tert-butyl ester group provides stability and can be cleaved under specific conditions to release the active compound .
Comparison with Similar Compounds
Tert-butyl 4,4-bis(acetoxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Also used in targeted protein degradation.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the manufacture of fentanyl and related derivatives. The uniqueness of this compound lies in its dual acetoxymethyl groups, which provide specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H27NO6 |
---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
tert-butyl 4,4-bis(acetyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27NO6/c1-12(18)21-10-16(11-22-13(2)19)6-8-17(9-7-16)14(20)23-15(3,4)5/h6-11H2,1-5H3 |
InChI Key |
PTHJOXDJIFJLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(CCN(CC1)C(=O)OC(C)(C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.